Tert-butyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of related spirocyclic compounds involves complex procedures that aim at introducing functionality and structural complexity efficiently. For instance, tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate was synthesized through a general procedure for spirocyclic 3-oxotetrahydrofurans, indicating the versatility and complexity of synthesizing spirocyclic structures including tert-butyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate (Moskalenko & Boev, 2012).
Molecular Structure Analysis
The molecular structure of similar compounds showcases intricate arrangements and symmetries. For example, tert-butyl 7,9-dibenzyl-2-oxo-1,7,9-triazaspiro[4.5]dec-3-ene-1-carboxylate exhibits mirror symmetry with a hexahydropyrimidine ring adopting a chair conformation, illustrating the complex spatial arrangements possible in these molecules (Dong et al., 1999).
Chemical Reactions and Properties
The chemical reactivity of tert-butyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate analogs involves a range of reactions. For example, the reaction with N,N-dimethylformamide dimethyl acetal underlines the active methylene group's reactivity in these compounds, leading to isomeric condensation products, indicative of the compound's versatile reactivity profile (Moskalenko & Boev, 2012).
Scientific Research Applications
Supramolecular Arrangements
Research by Graus et al. (2010) delves into the molecular and crystal structures of derivatives of 2,4-dioxo-1,3-diazaspiro[4.5]decane, including tert-butyl 2,4-dioxo-1,3-diazaspiro[4.5]decane. Their study highlights how substituents on the cyclohexane ring influence supramolecular arrangements, shedding light on the potential applications in crystal engineering and molecular design (Graus et al., 2010).
Crystallography
Dong et al. (1999) report the crystal structure of a closely related compound, tert-butyl 7,9-dibenzyl-2-oxo-1,7,9-triazaspiro[4.5]dec-3-ene-1-carboxylate. This study contributes to understanding the stereochemistry and conformation of such spirocyclic compounds, relevant in fields like material science and molecular modeling (Dong et al., 1999).
Synthetic Chemistry
Moskalenko and Boev (2012) explored the reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with N,N-dimethylformamide dimethyl acetal, contributing to synthetic methodologies in organic chemistry, particularly in the synthesis of biologically active heterocyclic compounds (Moskalenko & Boev, 2012).
NMR Analysis
Guerrero-Alvarez et al. (2004) discuss the relative configuration of diazaspirodecanes, including compounds structurally similar to tert-butyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate. Their work, utilizing NMR analysis, provides insights into the stereochemical properties of these compounds, useful in fields like pharmaceuticals and materials science (Guerrero-Alvarez et al., 2004).
Peptide Synthesis
Fernandez et al. (2002) synthesized derivatives of 1,7-diazaspiro[4.5]decanes, including tert-butoxycarbonyl derivatives, for use in peptide synthesis. Their work contributes to the development of constrained peptide mimetics, which are vital in drug design and development (Fernandez et al., 2002).
Safety And Hazards
properties
IUPAC Name |
tert-butyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O4/c1-11(2,3)19-10(18)15-6-4-12(5-7-15)8(16)13-9(17)14-12/h4-7H2,1-3H3,(H2,13,14,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHJXKTPWDXJQEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)C(=O)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10394467 | |
Record name | Tert-butyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10394467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate | |
CAS RN |
183673-70-3 | |
Record name | 1,1-Dimethylethyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=183673-70-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tert-butyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10394467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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